3-amino-6-(propan-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-amino-6-(propan-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(propan-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-cyanothioacetamide with α-haloketones, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium ethoxide at elevated temperatures around 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(propan-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
3-amino-6-(propan-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-6-(propan-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-substrate interactions or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2-acyl-4,5,6-trialkyl-3-aminothieno[2,3-b]pyridines: These compounds have additional alkyl groups, which can influence their solubility and interaction with biological targets.
Uniqueness
3-amino-6-(propan-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and carboxylic acid groups allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1035831-02-7 |
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Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.3 |
Purity |
0 |
Origin of Product |
United States |
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